molecular formula C10H10N4O3 B2777148 methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate CAS No. 727674-96-6

methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate

Cat. No. B2777148
M. Wt: 234.215
InChI Key: KSMXHVYRSWXXPS-UHFFFAOYSA-N
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Description

“Methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate” is a chemical compound that is part of the tetrazole family . Tetrazoles are known for their role in medicinal and pharmaceutical applications . They are used as plant growth regulators, herbicides, and fungicides in agriculture and as stabilizers in photography and photoimaging . Another important application of tetrazoles is the preparation of imidoyl azides .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide . Various synthetic approaches have been developed for this transformation .


Molecular Structure Analysis

Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one loan pair of electrons of nitrogen .


Chemical Reactions Analysis

On heating, tetrazoles decompose and emit toxic nitrogen fumes . They react easily with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .


Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . Tetrazole dissolves in water, acetonitrile, etc . Generally, dilute 1H-tetrazole in acetonitrile is used for DNA synthesis in biochemistry .

Scientific Research Applications

Crystal Structure Analysis

The compound has been studied for its crystal structure, revealing insights into its molecular configuration and interactions. For instance, Lee et al. (2017) detailed the crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, identifying it as a major product from a reaction involving 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate, elucidating its isomeric nature (Lee, Ryu, & Lee, 2017).

Synthesis and Biological Activity

Research has also focused on the synthesis of novel derivatives and their antibacterial activities. Desai et al. (2001) synthesized several derivatives, assessing their in vitro growth inhibitory activity against microbes such as E.coli, S.aureus, and Salmonella typhi, establishing the compounds' potential in antimicrobial applications (Desai, Dave, Shah, & Vyas, 2001).

Antagonistic and Synthetic Applications

Dillard et al. (1987) synthesized a series of compounds evaluated as antagonists of leukotriene-induced contractions, with potential applications in treating asthma (Dillard, Carr, McCullough, Haisch, Rinkema, & Fleisch, 1987). Additionally, Rao et al. (2014) developed a method for synthesizing 4-(5-substituted amino methyl)- 1H -tetrazol-1-yl)benzonitriles from p-aminobenzonitrile, a process useful for creating biologically potent tetrazole derivatives (Rao, Rao, & Prasanna, 2014).

Molecular Docking and Bioassay Studies

Al-Hourani et al. (2020) conducted molecular docking and bioassay studies on tetrazole derivatives to understand their interactions with cyclooxygenase enzymes, despite finding no inhibition potency, the research contributes to understanding the molecular interactions of such compounds (Al-Hourani, El‐Barghouthi, Al-Awaida, McDonald, Fattash, El Soubani, Matalka, & Wuest, 2020).

Safety And Hazards

Tetrazoles are known to burst vigorously when exposed to shock, fire, and heat on friction . On heating or burning, it releases carbon monoxide, carbon dioxide, and harmful nitrogen oxide . It’s recommended to store them in an inert atmosphere, under -20C .

Future Directions

In the past decade, due to their extraordinary stability under metabolic conditions, many tetrazole derivatives showed enhanced biological activities when used as antiviral, antibacterial, and antifungal agents , as well as when used as promoters in the synthesis of oligonucleotides . It was agreed that the tetrazole ring resists oxidation even when very strong oxidizing agents were employed because of its low HOMO energy . This suggests that tetrazoles and their derivatives will continue to play a significant role in various fields, especially in medicinal and pharmaceutical applications .

properties

IUPAC Name

methyl 2-[4-(tetrazol-1-yl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c1-16-10(15)6-17-9-4-2-8(3-5-9)14-7-11-12-13-14/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMXHVYRSWXXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate

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